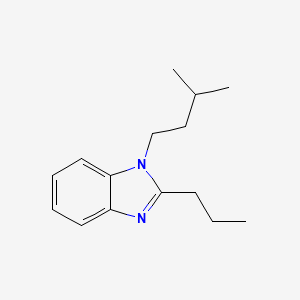
1-(3-methylbutyl)-2-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutyl)-2-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
科学的研究の応用
1-(3-methylbutyl)-2-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole is not well understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II and protein kinase C.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methylbutyl)-2-propyl-1H-benzimidazole in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole. One of the most promising areas of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in other fields, such as material science and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has received significant attention from the scientific community due to its potential applications in medicinal chemistry, material science, and agriculture. This compound exhibits potent antitumor and antimicrobial activity and has been shown to induce apoptosis in cancer cells by activating the caspase pathway. While there are some limitations to working with this compound, this compound remains a promising candidate for the development of new anticancer drugs and for further research in various fields.
合成法
The synthesis of 1-(3-methylbutyl)-2-propyl-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-propylbenzimidazole with 3-methyl-1-butanol in the presence of a catalyst. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification through column chromatography.
特性
IUPAC Name |
1-(3-methylbutyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-7-15-16-13-8-5-6-9-14(13)17(15)11-10-12(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNCRVZCUNBSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6023495.png)
![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)
![3-(1H-pyrazol-1-yl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B6023508.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B6023509.png)
![2-cycloheptyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6023517.png)
![ethyl 1-(3-{[4-(benzyloxy)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B6023520.png)
![4-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B6023528.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6023536.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B6023548.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)
![N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6023566.png)
methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)